2-[({2-[4-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione
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Overview
Description
2-[({2-[4-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione is a complex organic compound that features a benzofuran ring, a piperazine ring, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({2-[4-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione can be approached through multi-step organic synthesis. The key steps involve:
Formation of the benzofuran ring: This can be achieved through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Synthesis of the piperazine ring: This involves the reaction of ethylenediamine with dihaloalkanes.
Coupling of the benzofuran and piperazine rings: This step requires the use of coupling agents such as carbodiimides.
Formation of the cyclohexane ring: This can be synthesized through aldol condensation reactions followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[({2-[4-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving benzofuran and piperazine derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.
Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[({2-[4-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione would depend on its specific biological target. Generally, compounds with benzofuran and piperazine rings can interact with various enzymes and receptors, modulating their activity. The cyclohexane ring may provide additional binding interactions, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[({2-[4-(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)piperazin-1-yl]ethyl}amino)methylidene]-5-phenylcyclohexane-1,3-dione: This compound is unique due to the presence of all three rings (benzofuran, piperazine, and cyclohexane) in its structure.
Benzofuran derivatives: Known for their biological activity and use in medicinal chemistry.
Piperazine derivatives: Commonly used in pharmaceuticals for their ability to interact with biological targets.
Cyclohexane derivatives: Often used as intermediates in organic synthesis.
Uniqueness
The uniqueness of This compound lies in its combination of three distinct ring systems, which may confer unique biological and chemical properties.
Properties
Molecular Formula |
C27H29N3O4 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
3-[4-[2-[(2-hydroxy-6-oxo-4-phenylcyclohexen-1-yl)methylideneamino]ethyl]piperazin-1-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C27H29N3O4/c31-24-16-20(19-6-2-1-3-7-19)17-25(32)23(24)18-28-10-11-29-12-14-30(15-13-29)26-21-8-4-5-9-22(21)27(33)34-26/h1-9,18,20,26,31H,10-17H2 |
InChI Key |
QEXWNUCDSMAEQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CC=C3)O)C4C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
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